molecular formula C5H8N2OS B12438864 2-Methoxy-4-methyl-1,3-thiazol-5-amine

2-Methoxy-4-methyl-1,3-thiazol-5-amine

Cat. No.: B12438864
M. Wt: 144.20 g/mol
InChI Key: JZDZEFSOCZOBAW-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1,3-thiazol-5-amine is a heterocyclic compound characterized by a thiazole core substituted with a methoxy group at position 2, a methyl group at position 4, and an amine group at position 3. Its molecular formula is C₆H₉N₂OS, with a molecular weight of 157.21 g/mol (calculated). This compound is of interest in medicinal chemistry due to the versatility of the thiazole scaffold, which is prevalent in bioactive molecules .

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

2-methoxy-4-methyl-1,3-thiazol-5-amine

InChI

InChI=1S/C5H8N2OS/c1-3-4(6)9-5(7-3)8-2/h6H2,1-2H3

InChI Key

JZDZEFSOCZOBAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)OC)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-Methoxy-4-methyl-1,3-thiazol-5-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-methoxy-4-methyl-1,3-thiazol-5-amine and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound -OCH₃ (2), -CH₃ (4), -NH₂ (5) C₆H₉N₂OS 157.21 High purity (95%); used in synthetic workflows
2-Methyl-4-(2-methylpropyl)-1,3-thiazol-5-amine -CH₃ (2), -(CH₂)C(CH₃)₂ (4), -NH₂ (5) C₈H₁₄N₂S 170.28 Increased lipophilicity; oil form
2-Phenyl-1,3-thiazol-5-amine -C₆H₅ (2), -NH₂ (5) C₉H₈N₂S 176.24 Enhanced π-π interactions; potential ligand
5-(4-Methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine Thiadiazole fused to thiazole C₆H₆N₄S₂ 198.27 Dual heterocyclic system; possible kinase inhibition
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone -COCH₃ (5), -CH₃ (4), -NH₂ (2) C₆H₈N₂OS 156.20 Ketone functionality; unexplored toxicity
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine Benzodioxole (4), -CH₃ (5), -NH₂ (2) C₁₁H₁₀N₂O₂S 234.27 Extended aromaticity; solubility challenges
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine Oxadiazole (5), -CH₃ (4), -NH₂ (2) C₁₃H₁₂N₄OS 272.33 Dual heterocyclic motif; antimicrobial studies

Key Notes and Considerations

Structural Diversity : Substitutions at positions 2, 4, and 5 significantly alter electronic and steric profiles, impacting binding affinity and solubility .

Synthetic Challenges : Methoxy and sulfonamide groups (e.g., ) necessitate careful optimization to avoid side reactions during synthesis .

Safety Data : Toxicological profiles for many thiazole derivatives remain understudied, warranting precaution in handling .

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